(R)-3-(2-Fluorophenoxy)pyrrolidine HCl (R)-3-(2-Fluorophenoxy)pyrrolidine HCl
Brand Name: Vulcanchem
CAS No.:
VCID: VC13659950
InChI: InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1
SMILES: C1CNCC1OC2=CC=CC=C2F.Cl
Molecular Formula: C10H13ClFNO
Molecular Weight: 217.67 g/mol

(R)-3-(2-Fluorophenoxy)pyrrolidine HCl

CAS No.:

Cat. No.: VC13659950

Molecular Formula: C10H13ClFNO

Molecular Weight: 217.67 g/mol

* For research use only. Not for human or veterinary use.

(R)-3-(2-Fluorophenoxy)pyrrolidine HCl -

Specification

Molecular Formula C10H13ClFNO
Molecular Weight 217.67 g/mol
IUPAC Name (3R)-3-(2-fluorophenoxy)pyrrolidine;hydrochloride
Standard InChI InChI=1S/C10H12FNO.ClH/c11-9-3-1-2-4-10(9)13-8-5-6-12-7-8;/h1-4,8,12H,5-7H2;1H/t8-;/m1./s1
Standard InChI Key OKNVIVZHRMBAJS-DDWIOCJRSA-N
Isomeric SMILES C1CNC[C@@H]1OC2=CC=CC=C2F.Cl
SMILES C1CNCC1OC2=CC=CC=C2F.Cl
Canonical SMILES C1CNCC1OC2=CC=CC=C2F.Cl

Introduction

Chemical Identity and Structural Features

(R)-3-(2-Fluorophenoxy)pyrrolidine hydrochloride (CAS: 1379587-46-8) is a hydrochloride salt of the enantiomerically pure pyrrolidine derivative. Its molecular formula is C10H13ClFNO\text{C}_{10}\text{H}_{13}\text{ClFNO}, with a molecular weight of 217.67 g/mol . The IUPAC name is (R)-3-(2-fluorophenoxy)pyrrolidine hydrochloride, reflecting the (R)-configuration at the third carbon of the pyrrolidine ring and the 2-fluorophenoxy substituent .

Physicochemical Properties

While experimental data on melting/boiling points and solubility are absent in available sources, inferences can be drawn from structural analogs. The hydrochloride salt form suggests high solubility in polar solvents like water or methanol, a property critical for biological testing . The logP value (a measure of lipophilicity) of related pyrrolidine derivatives ranges from 2.5–3.5, indicating moderate lipid membrane permeability .

Synthesis and Manufacturing

The synthetic route to (R)-3-(2-Fluorophenoxy)pyrrolidine hydrochloride likely involves:

  • Pyrrolidine Functionalization: Introducing the phenoxy group via nucleophilic substitution or coupling reactions.

  • Chiral Resolution: Using chiral auxiliaries or catalysts to isolate the (R)-enantiomer .

  • Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .

Suppliers such as Activate Scientific and ACHEMBLOCK offer the compound at 95–97% purity, suggesting industrial-scale optimization of these steps .

ManufacturerProduct NumberPurityPackagingPrice (USD)
Activate ScientificAS10037595% ee1 g328
Activate ScientificAS10037595% ee5 g1,040
ACHEMBLOCKP4145795%1 g325

Related Compounds and Structural Analogues

Positional Isomers

  • (R)-2-(3-Fluorophenyl)pyrrolidine Hydrochloride (CAS: 1364890-61-8): Differs in the fluorine position (meta vs. ortho) and pyrrolidine substitution site, altering electronic properties .

  • 3-(2-Fluorophenyl)pyrrolidine Hydrochloride (CAS: 943843-62-7): A non-chiral analogue with potential divergences in bioactivity .

Functional Group Variants

Replacing the phenoxy group with phenyl (e.g., (R)-2-(3-fluorophenyl)pyrrolidine) modifies hydrogen-bonding capacity and metabolic stability .

Though direct pharmacological studies are not cited in available sources, the compound’s utility lies in:

  • Medicinal Chemistry: As a scaffold for dopamine receptor ligands or kinase inhibitors, leveraging the fluorine’s electronegativity .

  • Asymmetric Catalysis: Serving as a chiral ligand or catalyst in enantioselective reactions .

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